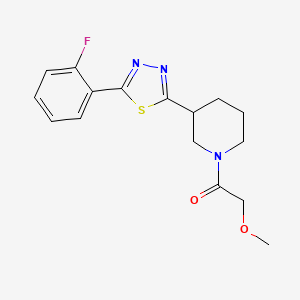

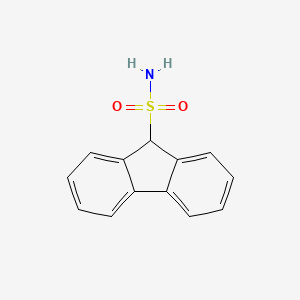

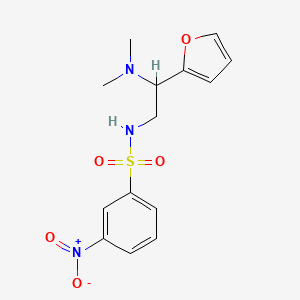

![molecular formula C16H18ClNO2 B2882957 Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride CAS No. 124082-22-0](/img/structure/B2882957.png)

Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

カタログ番号:

B2882957

CAS番号:

124082-22-0

分子量:

291.78

InChIキー:

BLABZWHCJOKQAD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride” is a chemical compound. It is related to the compound “1,1’-Biphenyl, 3-methyl-”, which has a molecular weight of 168.2344 . Another related compound is “4’-Methyl-3-biphenylcarboxylic acid”, which has a molecular formula of CHO and an average mass of 212.244 Da .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reactions. For instance, the synthesis of indole derivatives involves several named reactions such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis . Another example is the synthesis of losartan, an antihypertensive drug, which involves the synthesis of two key intermediates .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various methods. For instance, the structure of “1,1’-Biphenyl, 3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The structure of “4’-Methyl-3-biphenylcarboxylic acid” is also available for analysis .Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex. For example, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed. For instance, “1,1’-Biphenyl, 3-methyl-” has a molecular weight of 168.2344 . “4’-Methyl-3-biphenylcarboxylic acid” has a molecular formula of CHO and an average mass of 212.244 Da .科学的研究の応用

Synthesis and Characterization

- The synthesis of related compounds often involves the conversion of amino ketones to their corresponding hydrochlorides through nucleophilic addition of Grignard reagents and subsequent acid treatment. These compounds are characterized by their crystalline nature and confirmed through spectral analysis such as NMR and IR, indicating their potential as intermediates for further chemical reactions (Isakhanyan et al., 2016).

Antitumor Activity

- Research has explored the antitumor activities of certain compounds synthesized through similar processes, suggesting their potential use in developing anticancer drugs. For example, tertiary aminoalkanol hydrochlorides have been evaluated for their lymphocyte-decreasing effect and immunosuppressive effect, highlighting the importance of the phenyl ring's position within the alkyl side chain for enhancing potency (Kiuchi et al., 2000).

Antimicrobial Activity

- Some studies focus on estimating the antibacterial activity of compounds synthesized from methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride or its derivatives. These studies involve developing novel tertiary aminoalkanols and assessing their effectiveness against bacterial strains, indicating a potential application in creating new antibacterial agents (Isakhanyan et al., 2014).

Enzymatic Resolution and Biocatalysis

- The enzymatic resolution of derivatives, such as methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, has been reported. This process involves transesterifications catalyzed by lipase B from Candida antarctica, yielding optically pure enantiomers and showcasing the method's effectiveness for producing enantiomerically pure substances (Escalante, 2008).

Corrosion Inhibition

- Another interesting application is in the field of corrosion inhibition, where α-aminophosphonates derived from similar compounds have shown significant effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential industrial applications, particularly in metal treatment and protection processes (Gupta et al., 2017).

Safety and Hazards

特性

IUPAC Name |

methyl 3-amino-3-(4-phenylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLABZWHCJOKQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

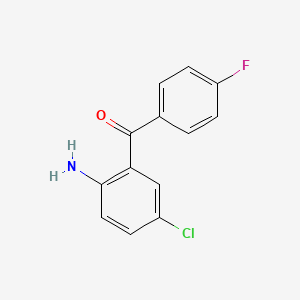

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

Cat. No.: B2882874

CAS No.: 784-40-7

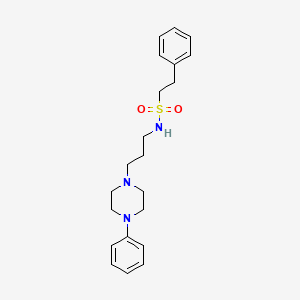

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulf...

Cat. No.: B2882875

CAS No.: 1049514-43-3

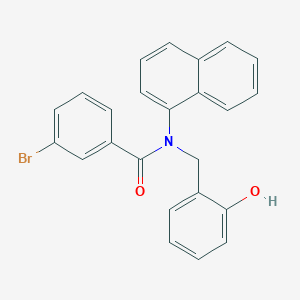

3-bromo-N-(2-hydroxybenzyl)-N-(naphthalen-1-yl)benzamid...

Cat. No.: B2882878

CAS No.: 872519-95-4

9H-fluorene-9-sulfonamide

Cat. No.: B2882879

CAS No.: 132606-18-9

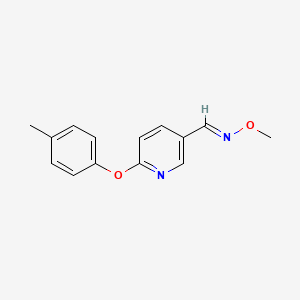

![5-[(4-methylphenyl)methyl]-2H-tetrazole](/img/structure/B2882889.png)

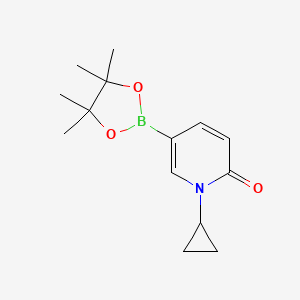

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2882890.png)

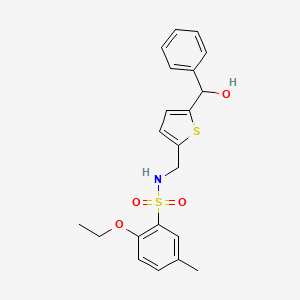

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2882892.png)

![1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide](/img/structure/B2882894.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)